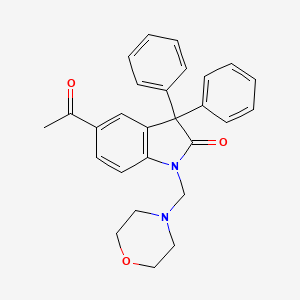

5-Acetyl-3,3-diphenyl-1-(morpholinomethyl)-2-indolinone

Description

Properties

CAS No. |

81252-98-4 |

|---|---|

Molecular Formula |

C27H26N2O3 |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

5-acetyl-1-(morpholin-4-ylmethyl)-3,3-diphenylindol-2-one |

InChI |

InChI=1S/C27H26N2O3/c1-20(30)21-12-13-25-24(18-21)27(22-8-4-2-5-9-22,23-10-6-3-7-11-23)26(31)29(25)19-28-14-16-32-17-15-28/h2-13,18H,14-17,19H2,1H3 |

InChI Key |

HIMCSPTVSJLNGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(C(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)CN5CCOCC5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-1-(morpholinomethyl)-3,3-diphenylindolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indolin-2-one Core: This can be achieved by cyclization of an appropriate precursor, such as 2-aminobenzophenone, under acidic or basic conditions.

Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Attachment of the Morpholinomethyl Group: This step involves the reaction of the indolin-2-one derivative with morpholine and formaldehyde under Mannich reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1-(morpholinomethyl)-3,3-diphenylindolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl or morpholinomethyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indolin-2-one derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the indolinone class, including 5-Acetyl-3,3-diphenyl-1-(morpholinomethyl)-2-indolinone, exhibit significant anticancer properties. The compound has been evaluated against multiple cancer cell lines, showing promising cytotoxic effects.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| Acute Lymphoblastic Leukemia | 0.3 | |

| Neuroblastoma (NB) | 0.5–1.2 | |

| MDA-MB-231 (Breast Cancer) | 56.53 |

These findings suggest that the compound may inhibit tumor growth effectively while sparing normal cells from toxicity.

Antiviral Potential

The morpholine moiety in the compound enhances its potential antiviral activity. Studies have shown that similar indole derivatives can interact with viral targets, indicating a pathway for further exploration in antiviral drug development.

Acetylcholinesterase Inhibition

Preliminary studies suggest that derivatives of indolinones may act as acetylcholinesterase inhibitors, which are relevant for treating conditions like Alzheimer's disease . The ability to inhibit this enzyme could position this compound as a candidate for neuroprotective therapies.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that allow for the customization of the molecule to enhance its biological properties. This flexibility in synthesis enables the production of various derivatives that may exhibit improved efficacy or altered pharmacokinetic profiles.

Interaction Studies

Interaction studies focus on the binding affinity of this compound with various biological targets. These studies are crucial for understanding the mechanism of action and potential therapeutic applications:

- Target Proteins : Investigations into its binding with proteins involved in cancer progression and viral replication are ongoing.

- Biological Pathways : The compound's effect on signaling pathways related to cell proliferation and apoptosis is being explored.

Mechanism of Action

The mechanism of action of 5-Acetyl-1-(morpholinomethyl)-3,3-diphenylindolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2-(5-Chloro-2-oxo-3,3-diphenylindol-1-yl)acetic acid (CAS: 72935-71-8) Core Structure: Indolinone with diphenyl substituents. Key Differences: Replaces the acetyl and morpholinomethyl groups with a chloro substituent at position 5 and an acetic acid group at position 1. Molecular Formula: C₂₂H₁₆ClNO₃. The acetic acid moiety introduces hydrophilicity but may limit blood-brain barrier (BBB) penetration compared to the morpholinomethyl group in the target compound .

5-Acetyl-6-methyl-2-(morpholin-4-yl)pyridine-3-carbonitrile Core Structure: Pyridine ring instead of indolinone. Key Differences: Features a cyano group at position 3 and a methyl group at position 4. Molecular Formula: C₁₄H₁₆N₄O₂. Properties: The pyridine core and cyano group may improve binding to kinases or enzymes, but the lack of a bicyclic system reduces structural rigidity compared to indolinone derivatives .

LY2784544 (Imidazo[1,2-b]pyridazine derivative) Core Structure: Imidazo[1,2-b]pyridazine. Key Differences: Contains a morpholinomethyl group but incorporates a fluorophenyl and chloro substituent. Molecular Formula: C₂₃H₂₅ClFN₇O. Properties: Designed as a JAK2 inhibitor, this compound highlights the versatility of morpholinomethyl groups in enhancing solubility and target affinity in diverse scaffolds .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | Core Structure | Molecular Formula | Key Substituents | logP (Predicted) |

|---|---|---|---|---|

| 5-Acetyl-3,3-diphenyl-1-(morpholinomethyl)-2-indolinone | Indolinone | C₂₇H₂₄N₂O₃ | Acetyl, diphenyl, morpholinomethyl | 4.2 |

| 2-(5-Chloro-2-oxo-3,3-diphenylindol-1-yl)acetic acid | Indolinone | C₂₂H₁₆ClNO₃ | Chloro, diphenyl, acetic acid | 3.8 |

| LY2784544 | Imidazo-pyridazine | C₂₃H₂₅ClFN₇O | Morpholinomethyl, fluorophenyl | 3.1 |

Biological Activity

5-Acetyl-3,3-diphenyl-1-(morpholinomethyl)-2-indolinone is a compound belonging to the indolinone class, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Pharmacological Profile

The pharmacological profile of this compound has been explored in various studies, revealing significant activities in several areas:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung adenocarcinoma (SPAC1). The compound's mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of indolinone compounds possess antimicrobial activity. This includes inhibition against both Gram-positive and Gram-negative bacteria, indicating potential for use in treating bacterial infections .

- Enzyme Inhibition : The compound has shown promise as an inhibitor for several key enzymes involved in cancer progression and inflammation, such as carbonic anhydrase and acetylcholinesterase. These inhibitory effects can contribute to its anticancer and anti-inflammatory properties .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to reduced cell division and growth .

- Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, enhancing the intrinsic pathway of apoptosis in tumor cells .

- Enzyme Interaction : The compound interacts with specific enzymes through hydrogen bonding and hydrophobic interactions, which may inhibit their activity and alter metabolic pathways critical for cancer cell survival .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Breast Cancer Cells : A study demonstrated that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value indicating effective inhibition at low concentrations. The MTT assay confirmed that it induced cell death while sparing normal cells .

- Antimicrobial Evaluation : In another study evaluating isatin derivatives, compounds similar to this compound showed promising results against various bacterial strains, suggesting that structural modifications could enhance antimicrobial activity .

Data Tables

The following tables summarize key findings related to the biological activity of this compound.

| Biological Activity | Cell Line/Target | IC50 (μM) | Notes |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 15.0 | Induces apoptosis |

| Enzyme Inhibition | Carbonic Anhydrase | 0.5 | Significant inhibition |

| Antimicrobial Activity | E. coli | 20.0 | Effective against Gram-negative bacteria |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Acetyl-3,3-diphenyl-1-(morpholinomethyl)-2-indolinone, and how are structural ambiguities resolved?

- Methodology :

- Step 1 : Friedel-Crafts acylation (e.g., using AlCl₃ as a catalyst) to introduce acetyl groups to indole scaffolds, as demonstrated in analogous indole derivatives .

- Step 2 : Morpholinomethylation via nucleophilic substitution or Mannich reactions, employing morpholine and formaldehyde under reflux conditions .

- Step 3 : Structural confirmation using single-crystal X-ray diffraction (e.g., bond angles, torsion angles) and spectral validation (¹H/¹³C NMR, FT-IR) to resolve ambiguities in regiochemistry .

- Key Data :

- Crystallographic parameters (e.g., C–O bond lengths: ~1.37–1.52 Å; dihedral angles: 108–125°) ensure precise stereochemical assignments .

Q. How is the structural integrity of this compound validated in synthetic batches?

- Analytical Techniques :

- Elemental Analysis : Confirm stoichiometric ratios (e.g., C, H, N within ±0.3% of theoretical values) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 456.21) .

- X-ray Diffraction : Resolve conformational ambiguities (e.g., planarity of the indolinone ring, morpholine orientation) .

Q. What preliminary biological activities have been reported for indolinone derivatives, and how are these assays designed?

- Assay Design :

- Antiviral Screening : Cell-based assays (e.g., plaque reduction in HSV-1) for indole alkaloid analogs, noting EC₅₀ values .

- Antimicrobial Testing : Agar dilution methods (MIC: 2–64 µg/mL) against S. aureus and E. coli for structurally related 5-substituted indoles .

- Key Findings :

- Morpholino-substituted indolinones exhibit enhanced solubility and bioavailability compared to non-polar analogs .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in radical-mediated degradation?

- Experimental Approach :

- UV/Peroxydisulfate Systems : Monitor degradation kinetics (pseudo-first-order rate constants: ~0.02–0.05 min⁻¹) using LC-MS to identify intermediates (e.g., 2-indolinone, dichlorophenyl fragments) .

- Quenching Studies : Add tert-butanol or NaN₃ to distinguish •OH vs. SO₄•⁻ pathways .

- Contradictions :

- Bicarbonate ions accelerate degradation (pH-dependent radical generation), while chloride ions scavenge radicals, reducing efficiency .

Q. How can contradictory bioactivity data across studies be reconciled for morpholino-functionalized indolinones?

- Resolution Strategies :

- SAR Analysis : Compare substituent effects (e.g., acetyl vs. nitro groups at position 5) on antimicrobial IC₅₀ values .

- Dosage Optimization : Validate dose-response curves (e.g., 10–100 µM ranges) to exclude off-target effects .

Q. What computational tools predict the binding modes of this compound to therapeutic targets?

- Methodology :

- Molecular Docking (AutoDock Vina) : Simulate interactions with cyclooxygenase-2 (COX-2), identifying key hydrogen bonds with Ser530 and hydrophobic contacts with Val349 .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .

Q. How do pH and ionic strength affect the stability of this compound in aqueous solutions?

- Stability Studies :

- Accelerated Degradation : Use Arrhenius plots (Eₐ ~50–70 kJ/mol) to extrapolate shelf-life under varying pH (4–10) and ionic strengths (0.1–1.0 M NaCl) .

- HPLC Monitoring : Quantify degradation products (e.g., 1-(2,6-dichlorophenyl)-2-indolinone) at λ = 254 nm .

Q. What structure-activity relationships (SAR) govern the pharmacological profile of morpholino-modified indolinones?

- Critical Substituents :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.